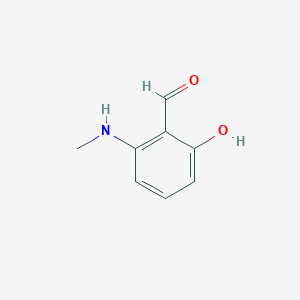
2-Hydroxy-6-(methylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a methylamino group at the sixth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(methylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-6-(methylamino)benzaldehyde exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved can include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
6-Methylsalicylaldehyde: Similar structure but with a methyl group instead of a methylamino group.
2-Hydroxy-5-(methylamino)benzaldehyde: Positional isomer with the methylamino group at the fifth position.
Uniqueness
2-Hydroxy-6-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2-hydroxy-6-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-7-3-2-4-8(11)6(7)5-10/h2-5,9,11H,1H3 |
Clave InChI |
SQZJMBDAEGYHQU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















